molecular formula C22H21Cl2N3O3 B610004 5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1616287-82-1

5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B610004
CAS RN: 1616287-82-1
M. Wt: 446.328
InChI Key: PDKDOPJQPKXNCT-UHFFFAOYSA-N
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Description

PF-06726304 is a potent and SAM-competitive EZH2 (Enhancer of Zeste Homolog 2) lysine methyltransferase inhibitor. PF-06726304 displayed robust in vivo antitumor growth activity and dose-dependent de-repression of EZH2 target genes.

Scientific Research Applications

Isoquinoline Derivatives in Therapeutics

Isoquinoline derivatives are prominent in therapeutic applications, particularly in the development of drugs targeting various diseases. Tetrahydroisoquinolines, a class of isoquinoline derivatives, initially recognized for their neurotoxicity, have later been identified as potential therapeutic agents against diseases like Parkinsonism and cancer. The approval of drugs like trabectedin for the treatment of soft tissue sarcomas highlights the success of isoquinoline derivatives in anticancer drug discovery. These derivatives exhibit a broad range of therapeutic activities and are being explored as promising candidates for the treatment of infectious diseases and various other health conditions (Singh & Shah, 2017).

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives are of significant pharmacological importance, displaying a wide spectrum of biological potentials. These compounds and their synthetic derivatives exhibit diverse biological activities such as antifungal, antitubercular, antitumor, and anti-glaucoma effects. The knowledge of the biological potentials of isoquinoline derivatives is critical and serves as a foundation for researchers and medicinal chemists in developing novel low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao et al., 2021).

Mechanism of Action

Target of Action

The primary target of PF-06726304 is the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation by catalyzing the methylation of histone H3 at lysine 27 (H3K27Me3), leading to transcriptional repression .

Mode of Action

PF-06726304 inhibits both wild-type and Y641N mutant EZH2, with Ki values of 0.7 nM and 3.0 nM respectively . By inhibiting EZH2, PF-06726304 prevents the methylation of H3K27Me3, thereby disrupting the transcriptional repression of target genes .

Biochemical Pathways

EZH2 is part of the Polycomb Repressive Complex 2 (PRC2), which plays a key role in maintaining gene silencing. By inhibiting EZH2, PF-06726304 affects the function of PRC2 and alters the transcriptional landscape of the cell . This can lead to the upregulation of genes that were previously repressed, including tumor suppressor genes .

Result of Action

The inhibition of EZH2 by PF-06726304 leads to changes in gene expression that can have various downstream effects. For instance, in a study using zebrafish embryos, exposure to PF-06726304 led to increased lipid accumulation . In a subcutaneous Karpas-422 xenograft model, PF-06726304 significantly inhibited tumor growth .

Action Environment

Environmental factors can influence the action of PF-06726304. For example, in zebrafish embryos, the effects of PF-06726304 on lipid accumulation were observed when the embryos were exposed to non-toxic concentrations of the compound . This suggests that the efficacy and stability of PF-06726304 can be influenced by the concentration of the compound in the environment.

properties

IUPAC Name

5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3O3/c1-10-7-11(2)25-21(28)16(10)9-27-6-5-14-17(23)8-15(20(24)19(14)22(27)29)18-12(3)26-30-13(18)4/h7-8H,5-6,9H2,1-4H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKDOPJQPKXNCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C4=C(ON=C4C)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-{[2-(benzyloxy)-4,6-dimethylpyridin-3-yl]methyl}-5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-3,4-dihydroisoquinolin-1(2H)-one (253h, 400 mg, 0.75 mmol) in trifluoroacetic acid (10 mL) was stirred at 45° C. for 3 hours, then concentrated under vacuum to remove volatiles. The residue was partitioned between dichloromethane (15 mL) and saturated aqueous sodium bicarbonate solution (4×20 mL). The organic layer was washed with saturated aqueous sodium chloride solution (20 mL), dried over sodium sulfate, concentrated, and purified by silica gel chromatography (eluting with 10:1 dichloromethane/methanol) to give 5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one (Example 253, 250 mg, 75% yield) as a white solid. 1H NMR (600 MHz, DMSO-17 mm) δ 11.57 (s, 1H), 7.67 (s, 1H), 5.89 (s, 1H), 4.57 (s, 2H), 3.51 (t, J=6.33 Hz, 2H), 2.95 (t, J=6.33 Hz, 2H), 2.24 (s, 3H), 2.18 (s, 3H), 2.12 (s, 3H), 2.06 (s, 3H). MS: 446 [M+1].
Name
2-{[2-(benzyloxy)-4,6-dimethylpyridin-3-yl]methyl}-5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-3,4-dihydroisoquinolin-1(2H)-one
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 2
5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 3
Reactant of Route 3
5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 4
Reactant of Route 4
5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 5
Reactant of Route 5
5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 6
5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one

Q & A

Q1: How does 5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one interact with its target, and what are the downstream effects?

A: While the provided abstracts lack details on the specific binding interactions, the research indicates that this compound targets the methyltransferase activity of EZH2 []. EZH2 is a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3) []. Inhibiting EZH2's methyltransferase activity can disrupt this silencing process, potentially leading to changes in gene expression and downstream cellular processes.

Q2: What is the impact of inhibiting EZH2 methyltransferase activity in zebrafish, as studied with this compound?

A: The research highlights that inhibiting EZH2's methyltransferase activity with this compound leads to enhanced lipid accumulation and alters chromatin status in zebrafish []. This suggests that EZH2 activity is involved in regulating lipid metabolism and chromatin structure in this model organism. Further investigation is needed to elucidate the precise mechanisms and potential implications for human health and disease.

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